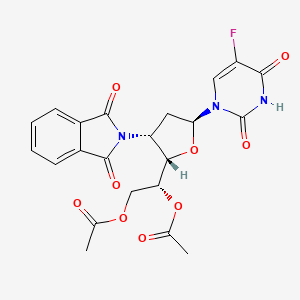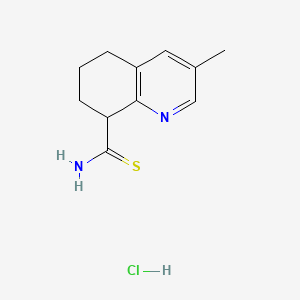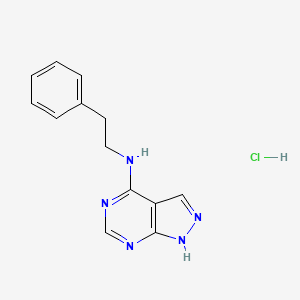
4-(2-Phenethylamino)-1H-pyrazolo((3,4d))pyrimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine hydrochloride, identified by the unique ingredient identifier C9EBC234QL, is a chemical compound with the molecular formula C13H13N5.ClH and a molecular weight of 275.737. This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine hydrochloride typically involves the following steps:
Formation of the pyrazolo(3,4-d)pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenethylamino group: This is achieved through a substitution reaction where a phenethylamine derivative is introduced to the pyrazolo(3,4-d)pyrimidine core.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure consistent reaction conditions and high yield.
Purification steps: These include crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the phenethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazolo(3,4-d)pyrimidine core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the phenethylamino group.
Aplicaciones Científicas De Investigación
4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine: The free base form of the compound.
Other pyrazolo(3,4-d)pyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine hydrochloride is unique due to its specific phenethylamino substitution and hydrochloride salt form, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
42204-29-5 |
|---|---|
Fórmula molecular |
C13H14ClN5 |
Peso molecular |
275.74 g/mol |
Nombre IUPAC |
N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C13H13N5.ClH/c1-2-4-10(5-3-1)6-7-14-12-11-8-17-18-13(11)16-9-15-12;/h1-5,8-9H,6-7H2,(H2,14,15,16,17,18);1H |
Clave InChI |
UIVRODKONWGJMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=NN3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


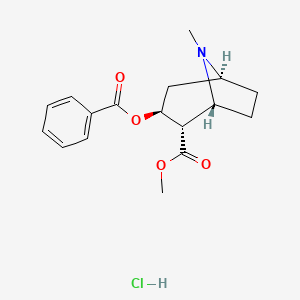
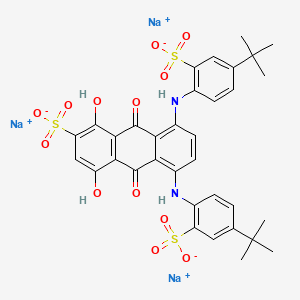
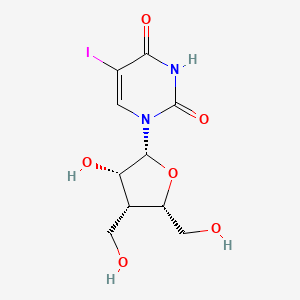
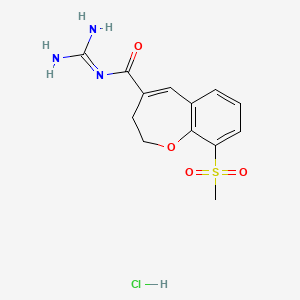

![(3S,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12781962.png)
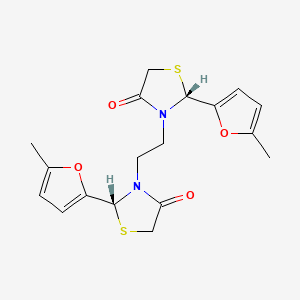
![(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine](/img/structure/B12781982.png)
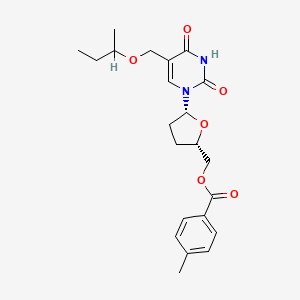
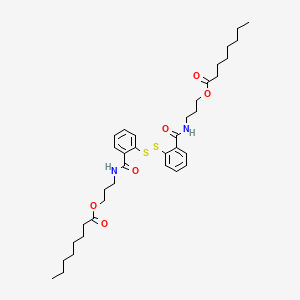
![1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene](/img/structure/B12781995.png)
